![molecular formula C21H30N4O3S2 B3004863 N-[[2-(tert-butylsulfamoyl)phenyl]methyl]-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide CAS No. 1223250-67-6](/img/structure/B3004863.png)
N-[[2-(tert-butylsulfamoyl)phenyl]methyl]-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-[[2-(tert-butylsulfamoyl)phenyl]methyl]-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide" appears to be a complex molecule that may be related to the field of asymmetric synthesis of amines and potentially to the synthesis of certain antibiotics or sulfonamide derivatives. The tert-butylsulfamoyl and pyrimidinyl groups suggest a molecule that could be involved in pharmaceutical chemistry.
Synthesis Analysis
The synthesis of related compounds involves the use of N-tert-butanesulfinyl imines as intermediates for the asymmetric synthesis of amines. These imines are prepared by condensing enantiomerically pure tert-butanesulfinamide with aldehydes and ketones, which can then react with various nucleophiles. The tert-butanesulfinyl group not only activates the imines for nucleophilic addition but also serves as a chiral directing group and can be cleaved post-reaction with acid . Additionally, the synthesis of N-(tert-butoxycarbonyl)sulfamide, a related compound, has been improved by forming a water-resistant pyridinium salt intermediate, which can then be converted to the target compound in the presence of water, avoiding the need for cryogenic temperatures .
Molecular Structure Analysis
The molecular structure of related compounds, such as N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, has been characterized by crystallography. In the crystal, π-π interactions and hydrogen-bonding interactions form a three-dimensional network, which is indicative of the potential for solid-state stability and intermolecular interactions that could be relevant for the compound .
Chemical Reactions Analysis
The tert-butylsulfamoyl group is known to be a versatile moiety in chemical reactions. For instance, the dianions of N-monosubstituted-3-(phenylsulfonyl)propanamides, which are structurally related to the tert-butylsulfamoyl group, can react with aldehydes and ketones to form γ-hydroxy amides. These intermediates can then be converted to furanones, a class of compounds with various applications . This suggests that the tert-butylsulfamoyl group in the compound of interest may also undergo similar transformations.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "N-[[2-(tert-butylsulfamoyl)phenyl]methyl]-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide" are not detailed in the provided papers, the properties of related compounds can offer some insights. For example, the stability of the pyridinium salt intermediate in the synthesis of N-(tert-butoxycarbonyl)sulfamide suggests that the compound may have good resistance to moisture . The crystal structure analysis of a related sulfonamide indicates potential for solid-state stability and specific intermolecular interactions . These insights could be extrapolated to infer that the compound may also exhibit similar stability and intermolecular interaction characteristics.
Propiedades
IUPAC Name |
N-[[2-(tert-butylsulfamoyl)phenyl]methyl]-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O3S2/c1-14-17(15(2)24-20(23-14)29-6)11-12-19(26)22-13-16-9-7-8-10-18(16)30(27,28)25-21(3,4)5/h7-10,25H,11-13H2,1-6H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHOAAJHIGZFDFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)SC)C)CCC(=O)NCC2=CC=CC=C2S(=O)(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

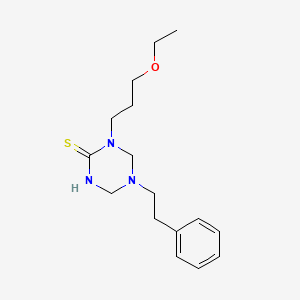
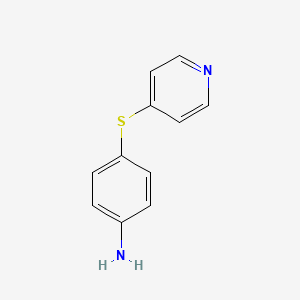
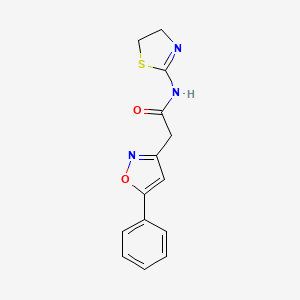

![N'-(2-cyanophenyl)-N-[2-(cyclohexen-1-yl)ethyl]oxamide](/img/structure/B3004789.png)
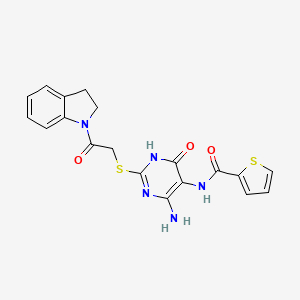
![methyl 3-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]-2-thiophenecarboxylate](/img/structure/B3004792.png)
![7-hydroxy-1-methyl-3-(4-methylbenzyl)-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3004793.png)
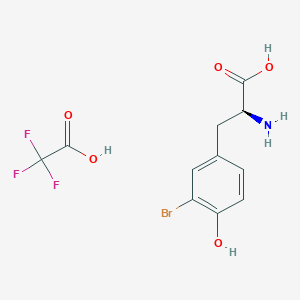


![4-(4-Pyridyl)-2-[(2-pyridylmethyl)amino]-5-pyrimidinecarboxylic acid](/img/structure/B3004800.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-methoxynicotinamide](/img/structure/B3004802.png)
![3-methyl-2-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B3004803.png)